molecular formula C22H22O5 B2621521 3-(3,4-dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 826995-85-1

3-(3,4-dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2621521
CAS No.: 826995-85-1
M. Wt: 366.413
InChI Key: NXCKFIUEBHNPID-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group and a 3-methylbut-2-en-1-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.

    Attachment of the 3-Methylbut-2-en-1-yl Ether Group: This can be accomplished through the etherification of the hydroxyl group at the 7-position of the chromen-2-one core with 3-methylbut-2-en-1-ol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anticancer effects may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the 3-methylbut-2-en-1-yl ether group, which may result in different chemical and biological properties.

    7-Hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of the 3-methylbut-2-en-1-yl ether group, which may affect its reactivity and biological activity.

    3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one: Has a methoxy group at the 7-position instead of the 3-methylbut-2-en-1-yl ether group, leading to different chemical behavior.

Uniqueness

The presence of the 3-methylbut-2-en-1-yl ether group in 3-(3,4-dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-7-5-16-11-18(22(23)27-20(16)13-17)15-6-8-19(24-3)21(12-15)25-4/h5-9,11-13H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKFIUEBHNPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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